Welcome to the BenchChem Online Store!
molecular formula C14H15NO B8499700 N,O-Dibenzylhydroxylamine CAS No. 4383-24-8

N,O-Dibenzylhydroxylamine

Cat. No. B8499700
M. Wt: 213.27 g/mol
InChI Key: WUUIYHZKEXDJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04792560

Procedure details

A mixture of 4 g of O-benzylhydroxylamine, 4.28 g of benzyl bromide, and 12 g of K2CO3 in 50 ml of ethanol was stirred at 50° C. overnight. After removal of organic solvent, water was added to the residue and the mixture was then extracted with ethyl acetate. The combined extracts were dried and evaporated to give 4 g of crude product. Purification by dry column chromatography gave 1.8 g of oily product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>C(O)C>[CH2:10]([NH:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON
Name
Quantity
4.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of organic solvent, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 4 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by dry column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.